molecular formula C7H9Br2N3 B11836583 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide CAS No. 1956335-40-2

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide

Cat. No.: B11836583
CAS No.: 1956335-40-2
M. Wt: 294.97 g/mol
InChI Key: NTDPUMRUFITUAR-UHFFFAOYSA-N
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Description

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a bromine atom attached to a tetrahydropyrido[3,4-d]pyrimidine core, which is further stabilized by a hydrobromide salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide typically involves the bromination of a tetrahydropyrido[3,4-d]pyrimidine precursor. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound may involve a multi-step synthesis starting from commercially available pyridine and pyrimidine derivatives. The process often includes steps such as cyclization, hydrogenation, and bromination, followed by purification techniques like recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrido[3,4-d]pyrimidine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrido[3,4-d]pyrimidine core play crucial roles in binding to these targets, thereby modulating their activity. This compound can inhibit or activate various signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 7-Benzyl-4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine
  • 2,4-Dichloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine

Uniqueness

4-Bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrobromide is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

CAS No.

1956335-40-2

Molecular Formula

C7H9Br2N3

Molecular Weight

294.97 g/mol

IUPAC Name

4-bromo-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine;hydrobromide

InChI

InChI=1S/C7H8BrN3.BrH/c8-7-5-1-2-9-3-6(5)10-4-11-7;/h4,9H,1-3H2;1H

InChI Key

NTDPUMRUFITUAR-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1C(=NC=N2)Br.Br

Origin of Product

United States

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